5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
The compound 5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole ring This structure is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:
Formation of the Triazole Ring: The initial step often involves the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate aldehyde or ketone to form the triazole ring.
Substitution Reactions:
Final Assembly: The final compound is obtained by reacting the intermediate with formaldehyde and 4-methylaniline under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Aryl halides, amines; reactions often require basic conditions and solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted triazoles with different functional groups.
Scientific Research Applications
5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential in combating resistant strains of bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The molecular targets may include enzymes involved in DNA replication and repair.
Catalytic Activity: Acts as a ligand in metal-catalyzed reactions, facilitating the formation of desired products through coordination with metal ions.
Comparison with Similar Compounds
5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: can be compared with other triazole derivatives:
4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Lacks the phenyl and methylphenyl groups, resulting in different chemical properties and biological activities.
1,2,4-triazole-3-thione derivatives: These compounds share the triazole-thione core but differ in their substituents, leading to variations in their reactivity and applications
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H16N4S |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[(4-methylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4S/c1-12-7-9-13(10-8-12)17-11-15-18-19-16(21)20(15)14-5-3-2-4-6-14/h2-10,17H,11H2,1H3,(H,19,21) |
InChI Key |
XCURPCTUTXFGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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